molecular formula C9H11NOS B1298931 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 34772-98-0

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B1298931
CAS RN: 34772-98-0
M. Wt: 181.26 g/mol
InChI Key: NXYSVZGMDFMOJJ-AATRIKPKSA-N
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Description

The compound of interest, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, is a versatile molecule that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The molecule contains a thiophene ring, which is known for its stability and electronic properties, and a dimethylamino group, which can participate in various chemical reactions .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, as seen in the preparation of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes . Another method includes the reaction of acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal to yield 3-dimethylamino-1-heteroaryl-2-propen-1-ones . These methods provide high yields and can be used to introduce various substituents, allowing for the synthesis of a wide range of analogues.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic methods and theoretical calculations. For instance, the structure of (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been determined to be approximately planar, with specific dihedral angles between the thiazole ring and the rest of the molecule . Theoretical investigations using density functional theory (DFT) have also been conducted to understand the regiochemistry of 1,3-dipolar cycloaddition reactions involving similar compounds .

Chemical Reactions Analysis

The compound and its derivatives exhibit interesting reactivity patterns. For example, reactions with 1,3-benzoxazole-2(3H)-thione lead to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives . Additionally, the reactivity towards phosphorus reagents has been explored, resulting in the synthesis of novel phosphonochromones, phosphonopyrones, and oxathiaphosphinines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its functional groups and molecular structure. The presence of the dimethylamino group can affect the molecule's basicity, while the thiophene ring contributes to its electronic properties. Theoretical analyses, such as HOMO-LUMO and NBO analysis, provide insights into the electronic structure and potential reactivity of the molecule . The compound's crystal structure and interactions in the solid state have been elucidated through X-ray diffraction analysis, revealing the configuration and polarization of the molecule .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure of this compound has been explored, revealing that the 3-(dimethylamino)prop-2-en-1-one unit is approximately planar and forms specific angles with the thiophene ring. This has implications for its interactions at the molecular level, such as hydrogen bonding and C—H⋯π interactions (Ghorab et al., 2012).

Synthesis and Bioactivity

The compound has been used in the synthesis of enaminones, with its bioactivity against various types of bacteria and fungi being investigated. This suggests potential applications in the field of antimicrobial research (Jeragh & Elassar, 2015).

Library of Compounds

It has served as a starting material for alkylation and ring closure reactions, leading to a diverse library of compounds. This versatility makes it valuable for synthesizing a wide range of chemical entities for further research (Roman, 2013).

Nonlinear Optical Properties

A derivative of this compound has been studied for its nonlinear optical properties, indicating potential use in optical device applications like optical limiters (Rahulan et al., 2014).

Reactivity with Phosphorus Reagents

The reactivity of a related compound with various phosphorus reagents was studied, leading to the formation of novel compounds. These findings can contribute to our understanding of chemical reactions and potential applications in synthesis (Ali et al., 2019).

Intermediate in Drug Synthesis

This compound is an important intermediate in the synthesis of biologically active compounds such as osimertinib, used in cancer treatment. This highlights its importance in pharmaceutical research (Zou et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSVZGMDFMOJJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

CAS RN

34772-98-0
Record name 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
B Jeragh, AZA ELASSAR - Chemical Science, 2015 - Citeseer
Synthesis of enaminones, viz., 3-(dimethylamino)-1-(thiophen-2-yl) prop-2-en-1-one and 3-(dimethylamino)-1-phenylprop-2-en-1-one, and their chelating with different metal nitrates of …
Number of citations: 14 citeseerx.ist.psu.edu
MM Ghorab, MG El-Gazzar, MS Alsaid - Acta Poloniae Pharmaceutica, 2014 - ptfarm.pl
To discover new bioactive lead compounds for medicinal purposes, herein,(E)-3-(substituted amino)-1-thiophen-2-yl-prop-2-en-1-ones 3ń8, aminopyridines 9ń11, benzylamine 12, …
Number of citations: 8 ptfarm.pl
M Liu, K Yan, J Wen, W Liu, M Wang… - Advanced Synthesis …, 2022 - Wiley Online Library
The rhodium(III)‐catalyzed C−H bond activation and vinylene transfer of enaminones with vinylene carbonate have been proposed for the synthesis of substituted 1‐hydroxy‐2‐…
Number of citations: 26 onlinelibrary.wiley.com
AS Hassan, GO Moustafa, HM Awad - Synthetic Communications, 2017 - Taylor & Francis
A novel series of pyrazolo[1,5-a]pyrimidines 14a–j and pyrazolo[1,5-a]quinazolines 18a, b were synthesized via condensation of 5-amino-1H-pyrazoles 10a, b with 3-(dimethylamino)-1-…
Number of citations: 69 www.tandfonline.com
PG Baraldi, F Fruttarolo, MA Tabrizi… - Journal of Heterocyclic …, 2007 - academia.edu
In the last decade, the treatment of insomnia has been supplemented by the introduction of a number of nonbenzodiazepine hypnotics including zolpidem, zopiclone and, most recently, …
Number of citations: 29 www.academia.edu
PV Bandivadekar, KD Gavali, GU Chaturbhuj - 2022 - researchsquare.com
An activation of methyl ketones or active methylenes and N, N-dimethylformamide dimethyl acetal (DMF-DMA) at 110 C by sulfated polyborate under solvent-free conditions has been …
Number of citations: 0 www.researchsquare.com
MM Ghorab, MS Bashandy, MS AL-SAID - Acta Pharmaceutica, 2014 - hrcak.srce.hr
A novel series of thiophenes having biologically active sulfonamide (2-11), 3-methylisoxazole (12), 4-methoxybenzo [d] thiazole (13), quinoline (14, 15), benzoylphenylamino (16) and …
Number of citations: 77 hrcak.srce.hr
AS Abdelhameed, AA Kadi, HA Abdel-Aziz… - The Scientific World …, 2014 - hindawi.com
A new approach was recently introduced to improve the structure elucidation power of tandem mass spectrometry simulating the MS 3 of ion trap mass spectrometry system overcoming …
Number of citations: 4 www.hindawi.com
S Bondock, W Fadaly, MA Metwally - European journal of medicinal …, 2010 - Elsevier
In an attempt to find a new class of antimicrobial agents, a series of thiazole, thiophene, pyrazole and other related products containing benzothiazole moiety were prepared via the …
Number of citations: 479 www.sciencedirect.com
AS Abdelhameed, AA Kadi, HA Abdel-Aziz, RF Angawi… - academia.edu
A new approach was recently introduced to improve the structure elucidation power of tandem mass spectrometry simulating the MS 3 of ion trap mass spectrometry system overcoming …
Number of citations: 2 www.academia.edu

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